N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide is a chemical compound that features a benzamide core with a trifluoromethyl group at the para position, a cyanomethyl group, and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-cyclopropylamine in the presence of a base such as triethylamine to form N-cyclopropyl-4-(trifluoromethyl)benzamide.
Introduction of the Cyanomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyanomethyl and cyclopropyl groups can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropylbenzamide:
N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its metabolic stability and bioavailability.
N-(cyanomethyl)-N-cyclopropyl-4-chlorobenzamide:
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and bioavailability. This makes it a valuable candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)18(8-7-17)11-5-6-11/h1-4,11H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPDRSNBWKFFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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